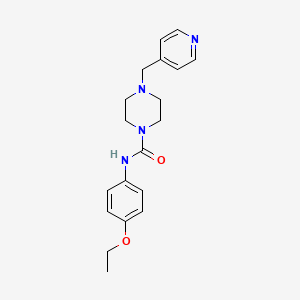![molecular formula C21H26N2O3 B4707536 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as EMD-386088, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective agonist of the serotonin 5-HT7 receptor, which plays a vital role in the regulation of mood, cognition, and sleep. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The serotonin 5-HT7 receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which play a crucial role in the regulation of mood, cognition, and sleep. 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine acts as a potent and selective agonist of the serotonin 5-HT7 receptor, which leads to the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the improvement of cognitive function. The compound has also been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential therapeutic applications in these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, the compound also has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, including the development of novel drugs based on its chemical structure, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its mechanism of action and downstream signaling pathways. Further studies are also needed to determine its safety and efficacy in humans and to identify potential drug interactions and side effects.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and sleep disorders. The compound has been shown to have a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a promising candidate for the development of novel drugs to treat these disorders.
Propiedades
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-25-20-7-5-4-6-19(20)22-12-14-23(15-13-22)21(24)16-26-18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBSKZLUFNFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)

![N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)
![4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4707499.png)

![4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4707507.png)
![N-(3,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707510.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4707538.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4707542.png)